Agarose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Agarose in Gel Electrophoresis

Agarose is a polysaccharide extracted from red algae and is widely used in scientific research due to its unique properties. One of its most prominent applications is in gel electrophoresis, a technique for separating biomolecules based on their size and charge .

During gel electrophoresis, an agarose gel is prepared by dissolving agarose powder in a buffer solution and allowing it to solidify. The biomolecules of interest are then loaded onto the gel and an electric current is applied. As the current passes through the gel, the biomolecules migrate through the pores formed by the agarose fibers. Smaller molecules move faster through the gel, while larger molecules are hindered by the gel matrix, resulting in their separation based on size. This technique is invaluable for various research applications, including:

- DNA analysis: Agarose gel electrophoresis is a fundamental tool in molecular biology for separating DNA fragments of different sizes. This allows researchers to analyze DNA samples for various purposes, such as identifying mutations, genotyping individuals, and visualizing DNA plasmids .

- RNA analysis: Similar to DNA, agarose gels can be used to separate RNA molecules based on size, which is crucial for studying gene expression patterns and identifying specific RNA species.

- Protein analysis: While less common than for nucleic acids, agarose gels can also be used to separate proteins based on their size and charge under specific conditions.

Agarose in Cell Culture

Another crucial research application of agarose is in cell culture. Due to its non-toxic and gelling properties, agarose can be used to create a three-dimensional (3D) scaffold for various types of cells. This allows researchers to mimic the natural cellular environment more closely compared to traditional two-dimensional (2D) cell cultures. Agarose-based 3D cell cultures are valuable for studying various biological processes, including:

- Cell differentiation and development: 3D culture environments using agarose can better represent the complex architecture and interactions within tissues, allowing researchers to study how cells differentiate and develop.

- Drug discovery and testing: Agarose-based 3D cell cultures provide a more relevant platform for testing the efficacy and safety of potential drugs compared to traditional 2D cultures.

- Tissue engineering: Researchers can utilize agarose scaffolds to engineer different types of tissues for regenerative medicine applications.

Other Scientific Research Applications

Beyond gel electrophoresis and cell culture, agarose finds diverse applications in various scientific research fields, including:

- Immunodiffusion techniques: Agarose gels are used in techniques like Ouchterlony double diffusion to study antigen-antibody interactions.

- Chromatography: Agarose can be used as a stationary phase in various chromatography techniques for separating biomolecules based on their size, charge, or affinity.

- Food and environmental science: Agarose finds applications in food and environmental science for gelling, thickening, and separation purposes.

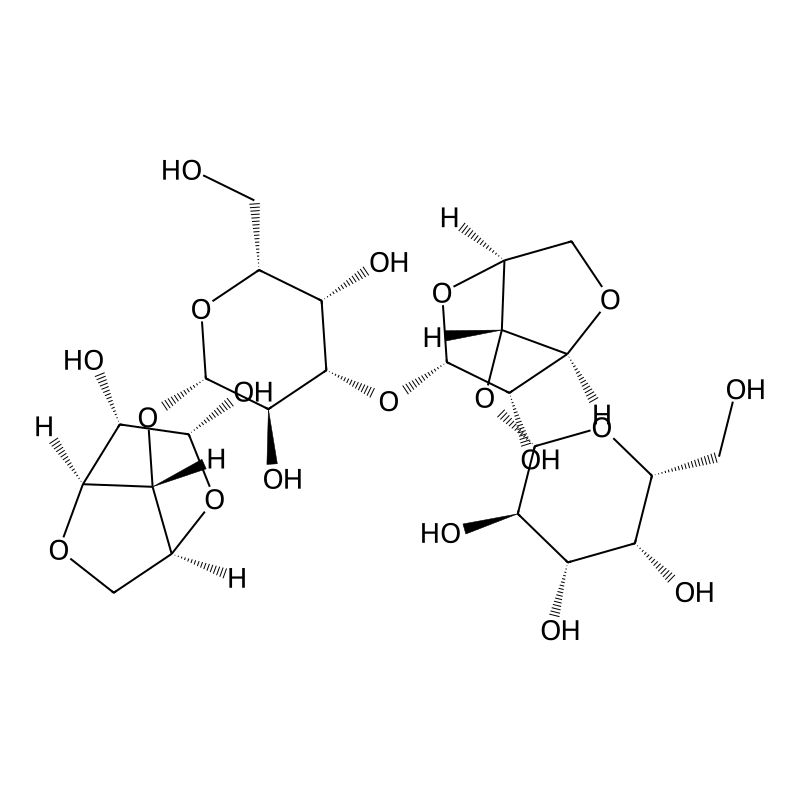

Agarose is a heteropolysaccharide primarily extracted from red algae, particularly from the genera Gelidium and Gracilaria. It is a linear polymer composed of repeating units of agarobiose, which consists of D-galactose and 3,6-anhydro-L-galactopyranose linked by specific glycosidic bonds. The molecular weight of agarose typically ranges from 80,000 to 140,000 daltons, with each polymer chain containing approximately 800 galactose units. Agarose is one of the two main components of agar, the other being agaropectin, which is removed during purification processes to yield agarose .

Agarose is known for its ability to form gels upon cooling from a liquid state, a property that is exploited in various laboratory techniques. The gelation temperature ranges from 28 to 36 °C, while the melting point is approximately 92 °C . The gel structure consists of a three-dimensional mesh of fibers that create pores, the size of which can be adjusted by altering the agarose concentration.

Agarose functions primarily as a sieving matrix in gel electrophoresis. The gel network formed by agarose strands creates pores of varying sizes. When an electric current is applied, biomolecules like DNA migrate through the gel at different rates depending on their size and charge. Smaller molecules navigate the pores more easily and move faster, while larger molecules are hindered by the gel matrix, resulting in separation based on size [].

- Gelation Reaction: Upon cooling, agarose solutions transition from a liquid to a gel state due to the formation of hydrogen bonds between polymer chains, resulting in a network structure.

- Modification Reactions: Agarose can be chemically modified through methods such as hydroxyethylation or sulfation to alter its gelling properties and enhance its suitability for specific applications .

- Crosslinking: Agarose can be crosslinked with other molecules to create hydrogels with tailored mechanical properties and porosity .

Agarose exhibits several biological activities:

- Biocompatibility: Due to its natural origin and structural properties, agarose is biocompatible and non-toxic, making it suitable for biomedical applications.

- Hydrophilicity: The presence of numerous hydroxyl groups allows agarose to interact favorably with water, facilitating its use in gel electrophoresis and chromatography.

- Cell Encapsulation: Agarose gels can be used for encapsulating cells or biomolecules, providing a supportive environment for cell growth and activity .

The synthesis of agarose primarily involves extraction from red algae followed by purification. Common methods include:

- Solvent Extraction: Agar is dissolved in hot water; upon cooling, agarose precipitates while agaropectin remains soluble. This method often uses solvents like dimethyl sulfoxide or ethanol for separation .

- Ion Exchange: Anion exchange resins are employed to selectively adsorb negatively charged components from agar solutions, allowing for the isolation of agarose .

- Enzymatic Methods: Recent studies suggest enzymatic desulfation as an efficient method for obtaining pure agarose with minimal environmental impact .

Agarose has diverse applications across various fields:

- Molecular Biology: It is widely used in gel electrophoresis for separating nucleic acids based on size. Agarose gel electrophoresis allows visualization and analysis of DNA and RNA fragments .

- Chromatography: Agarose serves as a medium in affinity chromatography and ion-exchange chromatography due to its tunable properties.

- Tissue Engineering: Its biocompatibility makes agarose suitable for scaffolding in tissue engineering applications .

- Drug Delivery Systems: Agarose hydrogels can be utilized for controlled drug release due to their porous structure.

Studies on agarose interactions focus on its behavior with biomolecules:

- Electroendosmosis: The negatively charged groups within agarose can affect the movement of nucleic acids during electrophoresis, impacting separation efficiency .

- Protein Binding: Research indicates that agarose's surface properties influence protein adsorption, which can be critical in purification processes .

Agarose shares similarities with other polysaccharides but has unique properties that distinguish it:

| Compound | Source | Structure Type | Unique Feature |

|---|---|---|---|

| Agar | Red algae | Heteropolysaccharide | Contains agaropectin |

| Carrageenan | Red algae | Sulfated polysaccharide | High viscosity; forms gels at lower concentrations |

| Alginate | Brown algae | Linear polysaccharide | Forms gels in the presence of calcium ions |

| Pectin | Fruits | Heteropolysaccharide | Forms gels through calcium crosslinking |

Agarose's unique ability to form stable gels at relatively low concentrations while maintaining high clarity and low electroendosmosis makes it particularly advantageous for applications in molecular biology compared to these similar compounds .

Molecular Structure and Repeating Units

Agarose is a linear polysaccharide with a well-defined molecular architecture consisting of alternating monosaccharide units that form a regular, repeating pattern throughout the polymer chain [1]. The fundamental molecular structure of agarose is characterized by its linear arrangement of galactose-based sugar units connected through specific glycosidic bonds [2]. This polysaccharide exhibits a molecular weight of approximately 120,000 daltons, which corresponds to a polymer chain containing between 800 to 1,000 individual monosaccharide units [19] [25]. The linear nature of agarose distinguishes it from branched polysaccharides, as each sugar unit is connected to only two other units, creating an unbranched chain structure [1] [13].

The repeating unit structure of agarose creates a highly organized polymer backbone that maintains consistent chemical and physical properties along its length [3]. Research has demonstrated that commercially prepared agarose polymers typically contain approximately 800 galactose residues per chain, though this number can vary between different batches and manufacturers [23]. The molecular architecture of agarose allows for the formation of helical structures when the polymer chains interact with each other, particularly under specific temperature and concentration conditions [1] [18].

Agarobiose: The Fundamental Disaccharide Building Block

Agarobiose represents the core disaccharide repeating unit that serves as the fundamental building block of the entire agarose polymer structure [3] [5]. This disaccharide unit consists of two distinct monosaccharide components linked together through specific glycosidic bonds to form a stable dimeric structure [4] [7]. The agarobiose unit repeats consistently throughout the agarose chain, creating the regular, predictable structure that characterizes this polysaccharide [3] [15].

The structural significance of agarobiose extends beyond its role as a simple repeating unit, as it determines many of the unique properties exhibited by agarose [5]. Each agarobiose unit maintains the same spatial orientation and chemical configuration within the polymer chain, contributing to the overall stability and functionality of the agarose molecule [17]. The disaccharide nature of agarobiose allows for specific intermolecular interactions between adjacent polymer chains, facilitating the gel-forming properties that make agarose valuable in various applications [3] [22].

Research indicates that the average molecular mass of agarose polysaccharide corresponds to approximately 400 agarobiose units per polymer chain [22]. This quantitative relationship provides insight into the macromolecular organization of agarose and helps explain its physical and chemical behavior in solution and gel states [17] [22].

D-Galactose and 3,6-Anhydro-L-Galactopyranose Components

The agarobiose disaccharide unit is composed of two distinct monosaccharide components: D-galactose and 3,6-anhydro-L-galactopyranose [1] [2]. D-galactose represents the conventional hexose sugar component, maintaining the standard pyranose ring structure with hydroxyl groups positioned at specific carbon atoms [13] [19]. This monosaccharide contributes to the hydrophilic characteristics of agarose and provides sites for potential chemical modifications [16].

The second component, 3,6-anhydro-L-galactopyranose, represents a more structurally complex monosaccharide unit characterized by the presence of an internal anhydro bridge between the third and sixth carbon positions [1] [4]. This anhydro bridge creates a unique five-membered ring structure within the galactose unit, significantly altering its chemical and conformational properties [4]. The L-configuration of this galactose derivative distinguishes it from the more common D-galactose, contributing to the unique stereochemical arrangement within the agarobiose unit [5].

The 3,6-anhydro-L-galactopyranose component plays a crucial role in determining the gel-forming properties of agarose [4]. The anhydro bridge restricts the conformational flexibility of this sugar unit, creating torsion angle constraints that influence the overall three-dimensional structure of the polymer chain [4]. Research has shown that the presence of this modified galactose unit is essential for the helical organization of agarose chains and their subsequent aggregation into gel networks [1] [18].

Glycosidic Linkages: α-(1→3) and β-(1→4) Bonds

The agarobiose repeating units within agarose are connected through two distinct types of glycosidic linkages that create the linear polymer structure [1] [5]. The first linkage is an α-(1→3) glycosidic bond that connects the 3,6-anhydro-L-galactopyranose unit to the D-galactose unit within each agarobiose disaccharide [1] [13]. This alpha-linkage creates a specific spatial arrangement between the two monosaccharide components, contributing to the overall three-dimensional structure of the disaccharide unit [5].

The second type of glycosidic linkage is a β-(1→4) bond that connects individual agarobiose units together to form the extended polymer chain [1] [19]. This beta-linkage joins the D-galactose unit of one agarobiose to the 3,6-anhydro-L-galactopyranose unit of the adjacent agarobiose, creating the continuous linear structure characteristic of agarose [25]. The alternating pattern of α-(1→3) and β-(1→4) linkages throughout the polymer chain creates a regular, repeating structural motif [1] [5].

The specific stereochemistry of these glycosidic bonds significantly influences the conformational properties of agarose [17]. The combination of alpha and beta linkages creates a polymer chain with defined geometric constraints that promote the formation of helical structures under appropriate conditions [18]. Research has demonstrated that these linkages are more acid-labile than typical pyranosidic bonds, particularly the bonds involving the 3,6-anhydrogalactose units [4].

Structural Comparison with Agar and Agaropectin

Agarose represents one of two primary polysaccharide components found in agar, with agaropectin constituting the second major fraction [12] [15]. The structural relationship between these components reveals significant differences in their molecular architecture and chemical properties [15]. Agarose is characterized by long, uncharged polymer chains that maintain the regular agarobiose repeating unit structure throughout their length [15] [12].

In contrast, agaropectin consists of shorter, more heterogeneous polymer chains that contain significant sulfate substitution and other charged groups [12] [15]. The molecular weight distribution differs substantially between these two components, with agarose typically exhibiting molecular weights exceeding 150,000 daltons and sulfate concentrations below 0.15 percent [12]. Agaropectin, conversely, demonstrates lower molecular weights, generally around 14,000 daltons, with sulfate concentrations ranging between 5 to 8 percent [12].

The structural differences between agarose and agaropectin directly influence their functional properties [12] [15]. While agarose provides the primary gel-forming capacity due to its neutral, linear structure, agaropectin contributes charged characteristics that can affect gel strength and electroosmotic properties [12]. The purification process used to separate agarose from agar involves the removal of agaropectin and other charged components, resulting in a more neutral polysaccharide with enhanced gel-forming capabilities [15] [28].

| Component | Molecular Weight (Daltons) | Sulfate Content (%) | Chain Characteristics |

|---|---|---|---|

| Agarose | >150,000 | <0.15 | Long, uncharged, linear |

| Agaropectin | ~14,000 | 5-8 | Short, heterogeneous, sulfated |

| Agar (crude) | Variable | 0.9-3.0 | Mixed composition |

Molecular Weight Distribution and Polymer Chain Characteristics

The molecular weight distribution of agarose exhibits considerable variation depending on the source material, extraction methods, and purification procedures employed [23] [29]. Commercial agarose preparations typically demonstrate molecular weights ranging from approximately 95,000 to 120,000 daltons, with polydispersity indices varying between 2.14 and 3.12 [18] [20]. This range reflects the heterogeneous nature of natural polysaccharide extraction and the challenges associated with maintaining uniform polymer chain lengths during processing [23].

Research has established that agarose polymer chains contain approximately 800 to 1,000 monosaccharide units per chain, with each chain incorporating roughly 400 agarobiose disaccharide repeating units [19] [22]. The linear arrangement of these units creates polymer chains that can extend to considerable lengths, facilitating the formation of intermolecular associations necessary for gel network development [1] [23]. The molecular weight characteristics directly influence the physical properties of agarose, including gel strength, melting temperature, and mechanical behavior [29].

Studies examining the relationship between molecular weight and gel properties have revealed that mechanical response parameters show strong dependence on molecular weight at fixed molar concentrations [29]. The elastic modulus of agarose gels demonstrates a power law relationship with molecular weight, exhibiting an exponent of 2.42 [29]. Additionally, the strain at failure proves largely dependent on molecular weight while remaining essentially independent of biopolymer concentration, highlighting the importance of connectivity distances within the gel network [29].

| Property | Low MW Agarose | Standard MW Agarose | High MW Agarose |

|---|---|---|---|

| Molecular Weight (kDa) | 50-80 | 95-120 | 150-200 |

| Gel Strength (g/cm²) | 600-800 | 1000-1200 | 1400-1600 |

| Melting Temperature (°C) | 82-85 | 87-90 | 92-95 |

| Gelling Temperature (°C) | 32-35 | 34-37 | 36-39 |

The polymer chain characteristics of agarose extend beyond simple molecular weight considerations to include conformational and aggregation behaviors [1] [18]. Individual agarose chains form helical fibers that aggregate into supercoiled structures with radii ranging from 20 to 30 nanometers [1] [23]. These helical aggregates create the foundation for gel network formation, with the resulting three-dimensional mesh containing channels with diameters ranging from 50 nanometers to greater than 200 nanometers, depending on the agarose concentration employed [1] [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 129 of 133 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).